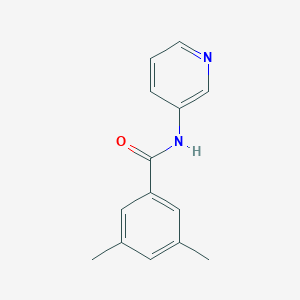![molecular formula C19H17BrN4O3S B269861 6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, commonly known as BPTT, is a heterocyclic compound that belongs to the class of triazolothiadiazines. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPTT has been found to exhibit various biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.
Mécanisme D'action
The exact mechanism of action of BPTT is not fully understood. However, it is believed that BPTT acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and serotonin. BPTT has been found to increase the levels of these neurotransmitters, which could explain its anxiolytic and antidepressant effects. Additionally, BPTT has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which could contribute to its anticonvulsant and anticancer properties.
Biochemical and Physiological Effects:
BPTT has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which could explain its anxiolytic and antidepressant effects. Additionally, BPTT has been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which could contribute to its anticonvulsant and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
BPTT has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to obtain high yields and purity. Additionally, BPTT has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using BPTT in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, BPTT has not been extensively studied in humans, which could limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of BPTT. One area of research could focus on elucidating the exact mechanism of action of BPTT. This could help to better understand its biological activities and potential therapeutic applications. Additionally, further studies could investigate the anticancer properties of BPTT, as it has been shown to inhibit the growth of cancer cells. Finally, more research could be conducted to determine the safety and efficacy of BPTT in humans, which could pave the way for its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of BPTT involves the reaction of 4-bromobenzyl bromide with 3,4,5-trimethoxyphenylacetonitrile in the presence of sodium hydride. The resulting intermediate is then reacted with thiosemicarbazide to yield BPTT. The synthesis of BPTT has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
BPTT has been extensively studied for its potential applications as a therapeutic agent in various diseases. It has been found to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. BPTT has also been shown to have anxiolytic and antidepressant effects, which could be useful in the treatment of anxiety and depression. Additionally, BPTT has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
|---|---|
Formule moléculaire |
C19H17BrN4O3S |
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C19H17BrN4O3S/c1-25-15-8-12(9-16(26-2)17(15)27-3)18-21-22-19-24(18)23-14(10-28-19)11-4-6-13(20)7-5-11/h4-9H,10H2,1-3H3 |
Clé InChI |
KVTMNTRWIFYECT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B269811.png)
![ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)
![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)